REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:23]=[CH:22][C:15]([O:16][CH2:17][CH:18]([OH:21])[CH2:19][CH3:20])=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.C(OCC)C>[Cl:11][C:12]1[CH:23]=[CH:22][C:15]([O:16][CH2:17][C:18](=[O:21])[CH2:19][CH3:20])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
1-(4-Chlorophenoxy)-butan-2-ol
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC(CC)O)C=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up
|
Type
|
CUSTOM
|
Details
|
reach 0° C
|
Type
|
WASH
|
Details
|
washed repeatedly with brine
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCC(CC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |